molecular formula C10H21NO4S2 B240964 N,N-dipropyltetrahydro-3-thiophenesulfonamide 1,1-dioxide

N,N-dipropyltetrahydro-3-thiophenesulfonamide 1,1-dioxide

Cat. No. B240964
M. Wt: 283.4 g/mol
InChI Key: ARDJPBBVVZZFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dipropyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, commonly known as DPTS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DPTS is a highly versatile compound that has been used in a variety of research fields, including neuroscience, pharmacology, and medicinal chemistry. In

Mechanism Of Action

The mechanism of action of DPTS is primarily mediated through its interaction with the GABA-A receptor. DPTS binds to the benzodiazepine site on the GABA-A receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and a reduction in the symptoms of various neurological disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of DPTS are primarily mediated through its interaction with the GABA-A receptor. DPTS has been shown to have potent anticonvulsant, analgesic, and anti-inflammatory properties, which are mediated through its ability to enhance the inhibitory effects of GABA on neuronal activity. DPTS has also been shown to have anxiolytic and sedative effects, which are mediated through its interaction with the benzodiazepine site on the GABA-A receptor.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DPTS in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows researchers to study the role of inhibitory neurotransmission in various neurological disorders with a high degree of specificity. However, one of the limitations of using DPTS in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on DPTS. One potential area of research is the development of new drugs based on the structure of DPTS for the treatment of various neurological disorders. Another potential area of research is the development of new methods for the synthesis and purification of DPTS to improve its solubility and purity for use in lab experiments. Finally, further studies are needed to fully understand the biochemical and physiological effects of DPTS and its potential applications in various research fields.

Synthesis Methods

The synthesis of DPTS involves the reaction of thiophene-2-sulfonamide with 1,3-propanedithiol in the presence of a catalyst. The reaction yields DPTS as a white crystalline solid with a melting point of 173-175°C. The purity of DPTS can be further enhanced through recrystallization and purification steps.

Scientific Research Applications

DPTS has been extensively studied for its potential applications in scientific research. One of the most promising applications of DPTS is in neuroscience research. DPTS has been shown to be a potent and selective blocker of the GABA-A receptor, which is a key mediator of inhibitory neurotransmission in the brain. By blocking the GABA-A receptor, DPTS can be used to study the role of inhibitory neurotransmission in various neurological disorders, including epilepsy, anxiety, and depression.
In addition to its applications in neuroscience research, DPTS has also been studied for its potential applications in pharmacology and medicinal chemistry. DPTS has been shown to have potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

Product Name

N,N-dipropyltetrahydro-3-thiophenesulfonamide 1,1-dioxide

Molecular Formula

C10H21NO4S2

Molecular Weight

283.4 g/mol

IUPAC Name

1,1-dioxo-N,N-dipropylthiolane-3-sulfonamide

InChI

InChI=1S/C10H21NO4S2/c1-3-6-11(7-4-2)17(14,15)10-5-8-16(12,13)9-10/h10H,3-9H2,1-2H3

InChI Key

ARDJPBBVVZZFHY-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1CCS(=O)(=O)C1

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1CCS(=O)(=O)C1

Origin of Product

United States

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